[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid
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Overview
Description
[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a dichlorophenoxy group and a nitrophenyl group attached to an acetic acid moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid under controlled conditions. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which helps in the deprotonation of the phenol group, allowing it to react with chloroacetic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydroxide (NaOH) or other strong bases for deprotonation and subsequent nucleophilic attack.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt plant growth
Mechanism of Action
The mechanism of action of [5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid involves its interaction with specific molecular targets within cells. The compound can act as an inhibitor of certain enzymes or disrupt cellular pathways by binding to key proteins. The nitrophenyl group plays a crucial role in its activity, allowing it to interact with various biological molecules and exert its effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but lacking the nitrophenyl group.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom on the phenoxy ring.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A herbicide with a methyl group instead of a nitro group .
Uniqueness
[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid is unique due to the presence of both dichlorophenoxy and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to its analogs .
Properties
CAS No. |
58789-10-9 |
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Molecular Formula |
C14H9Cl2NO5 |
Molecular Weight |
342.1 g/mol |
IUPAC Name |
2-[5-(2,4-dichlorophenoxy)-2-nitrophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2NO5/c15-9-1-4-13(11(16)7-9)22-10-2-3-12(17(20)21)8(5-10)6-14(18)19/h1-5,7H,6H2,(H,18,19) |
InChI Key |
KUGNIBWYCQZRBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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